Hmt1 protein, Methanobacterium

DNA topology modulation archaeal chromatin modeling supercoiling assay development

HMt1 (DNA-binding protein HMt-1.1, UniProt P50483) is one of two polypeptide subunits of the archaeal histone-related protein HMt, isolated from the thermophilic methanogen Methanobacterium thermoautotrophicum Delta H. HMt1 comprises 68 amino acid residues with a calculated molecular mass of 7,275 Da, and together with HMt2 (67 residues, 7,141 Da) forms homo- and heterodimers that compact DNA into nucleosome-like structures.

Molecular Formula C9H12O2
Molecular Weight 0
CAS No. 149147-62-6
Cat. No. B1177826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHmt1 protein, Methanobacterium
CAS149147-62-6
SynonymsHmt1 protein, Methanobacterium
Molecular FormulaC9H12O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HMt1 Protein from Methanobacterium thermoautrophicum (CAS 149147-62-6): Procurement-Relevant Structural and Functional Baseline


HMt1 (DNA-binding protein HMt-1.1, UniProt P50483) is one of two polypeptide subunits of the archaeal histone-related protein HMt, isolated from the thermophilic methanogen Methanobacterium thermoautotrophicum Delta H [1]. HMt1 comprises 68 amino acid residues with a calculated molecular mass of 7,275 Da, and together with HMt2 (67 residues, 7,141 Da) forms homo- and heterodimers that compact DNA into nucleosome-like structures [1]. The protein introduces both negative and positive supercoils depending on the protein-to-DNA mass ratio, a property shared with the hyperthermophilic archaeal histone HMf from Methanothermus fervidus [1]. HMt1 belongs to the archaeal histone family, which shares a common histone-fold ancestor with eukaryotic core histones H3 and H4, but lacks N-terminal tail domains and post-translational modification sites characteristic of eukaryotic chromatin proteins [1].

Why HMt1 from Methanobacterium thermoautotrophicum Cannot Be Substituted with Generic Archaeal Histones or Eukaryotic Core Histone Analogs


Archaeal histones from mesophilic, thermophilic, and hyperthermophilic sources share the histone fold but differ substantially in thermodynamic stability, with unfolding free energies ranging from 7.2 kcal/mol (rHFoB, mesophile) to 17.2 kcal/mol (rHPyA1, hyperthermophile) and Tm values spanning 75°C to 114°C [1]. HMt1 is derived from a thermophile (optimal growth 55–65°C), placing it in a distinct stability niche that is neither mesophilic nor hyperthermophilic [1]. Moreover, unlike eukaryotic core histones which wrap DNA exclusively in negatively constrained supercoils within octameric nucleosomes, HMt1 forms dimer-based nucleosome-like structures that can generate both negative and positive supercoils depending on the protein/DNA mass ratio, with negative superhelicity at ratios <0.2:1 and positive supercoiling at ratios >0.2:1 [2]. Substituting HMt1 with eukaryotic histones, bacterial histone-like proteins (e.g., HU), or hyperthermophilic archaeal histones (e.g., rHMfB) will fundamentally alter the topology, stability, and stoichiometry of the resulting chromatin-mimetic complexes [2].

Quantitative Differential Evidence for HMt1 Protein from Methanobacterium thermoautotrophicum: Head-to-Head and Cross-Study Comparator Data


Concentration-Dependent Bidirectional Supercoiling: HMt1/HMt2 vs. Eukaryotic Core Histones and Bacterial DNA-Binding Proteins

The HMt complex (containing HMt1 and HMt2) introduces negative supercoils at protein/DNA mass ratios below 0.2:1 but switches to positive supercoiling at ratios above 0.2:1, whereas eukaryotic core histone octamers exclusively wrap DNA in negatively constrained supercoils under all stoichiometric conditions, and bacterial HU protein introduces only negative supercoils [1][2]. This bidirectional supercoiling capacity enables experimental control over DNA topology by simply titrating the protein concentration, a feature not available with eukaryotic histones or bacterial histone-like proteins [1].

DNA topology modulation archaeal chromatin modeling supercoiling assay development

Functional Equivalence to Hyperthermophilic HMf Coupled with a Less Extreme Source Organism: HMt1 vs. HMfA/HMfB

In direct side-by-side in vitro assays, HMt and HMf were found to be indistinguishable in their abilities to compact linear DNA (as measured by enhanced electrophoretic mobility through agarose gels) and to constrain DNA in positive toroidal supercoils [1]. Critically, this functional equivalence was established between HMt from a thermophile (optimal growth 55–65°C) and HMf from a hyperthermophile (optimal growth ~83°C), demonstrating that histone-mediated positive toroidal supercoiling is not restricted to reverse gyrase-containing hyperthermophilic species [1]. The Tm values for related histones illustrate the thermal stability gradient: rHFoB (mesophile) = 75°C, rHMfA = 104°C, rHMfB = 113°C, and rHPyA1 = 114°C (all at pH 5 in 0.2 M KCl) [2]; HMt1 occupies an intermediate thermostability niche consistent with its thermophilic origin.

archaeal nucleosome reconstitution thermophilic protein engineering DNA compaction assay

Defined Amino Acid Sequence and Molecular Mass: HMt1 vs. Eukaryotic Histones for Stoichiometric Control in Reconstitution

HMt1 is a precisely defined polypeptide of 68 amino acids (calculated mass 7,275 Da), substantially smaller than any eukaryotic core histone (e.g., human H3.1: 136 residues, ~15.4 kDa; H4: 103 residues, ~11.4 kDa) [1][2]. This small size and absence of disordered N-terminal tails—which in eukaryotic histones are sites of extensive post-translational modification—enable exact 1:1 stoichiometric control in dimer-based nucleosome-like structure (NLS) assembly, with each HMt dimer protecting approximately 60 bp of DNA from micrococcal nuclease digestion [1]. Eukaryotic nucleosome reconstitution requires precise octamer assembly with equimolar ratios of four different histones, introducing significant stoichiometric complexity that is absent in the HMt system [1].

archaeal nucleosome assembly single-molecule chromatin studies precision stoichiometry

Sequence Conservation with Eukaryotic H4 Histone DNA-Interaction Motifs: HMt1 vs. Bacterial Histone-Like Proteins

Amino acid sequence alignment of HMt1 and HMt2 with the HMf family and eukaryotic core histones revealed that approximately 60% of residues (40 of ~68) are conserved across all four archaeal polypeptides (HMt1, HMt2, HMf1, HMf2) [1]. These conserved residues include amino acid sequences that are also conserved in eukaryotic H4 histones and are directly implicated in DNA interaction [1][2]. In contrast, bacterial histone-like proteins such as HU share no sequence or structural homology with the eukaryotic histone fold, making HMt1 a more authentic minimal model of the eukaryotic nucleosome core [1].

histone evolution DNA-binding motif comparison eukaryotic chromatin origin studies

Laboratory Strain-Specific DNA-Binding Properties: HMtA1 (HMt1) Retains DNA Binding While HMtB(I19) Variant Loses It

A study of laboratory lineages of Methanothermobacter thermautotrophicus revealed that spontaneous mutations in the hmtB gene (encoding HMtB/HMt2) can replace arginine at position 19 with isoleucine (I19), resulting in recombinant HMtB that does not bind DNA in electrophoretic mobility shift assays [1]. In contrast, HMtA (HMt1) variants did not exhibit this loss-of-function mutation, and fusion of HMtB(I19) to HMtA2 restored DNA binding through heterodimer formation, demonstrating that HMtA1 (HMt1) retains its DNA-binding competence even when its heterodimeric partner is compromised [1]. This finding establishes that procurement of authenticated HMt1 with verified DNA-binding activity is essential, as laboratory strain drift can silently inactivate the HMt2 subunit of the complex.

archaeal chromatin protein quality control DNA-binding activity validation recombinant histone production

High-Impact Application Scenarios for HMt1 Protein from Methanobacterium thermoautotrophicum Based on Verified Differential Evidence


Bidirectional Supercoiling Control in Single-Molecule DNA Topology Studies

HMt1/HMt2 complexes enable researchers to generate either negative or positive supercoiled DNA substrates from a single protein preparation by simply varying the protein-to-DNA mass ratio across the 0.2:1 threshold [1]. This eliminates the need for separate enzymatic systems (e.g., gyrase for negative supercoiling vs. reverse gyrase for positive supercoiling), reducing reagent complexity and inter-experiment variability. The well-defined 68-residue polypeptide and absence of disordered tails make HMt1 particularly suitable for single-molecule force spectroscopy and magnetic tweezer experiments where precise stoichiometric control and minimal protein-induced noise are required [1].

Archaeal Nucleosome Reconstitution as a Minimal Eukaryotic Chromatin Model

Because HMt1 shares the histone fold and conserved DNA-contact residues (positions 14, 20-22, and 54-57) with eukaryotic histones while lacking N-terminal modification sites, it provides a biochemically tractable minimal system for studying the fundamental physics of histone-DNA interactions without the confounding variables of tail-mediated regulation [1][2]. The ~60 bp DNA footprint per HMt dimer [1] offers higher spatial resolution for mapping protein-DNA contacts compared to the ~147 bp eukaryotic nucleosome, making HMt1 advantageous for high-resolution structural studies (cryo-EM, X-ray crystallography) of chromatin fiber architecture.

Thermophilic-Specific DNA Compaction in Synthetic Biology and Nanostructure Assembly

HMt1's origin from a thermophile (M. thermoautotrophicum, optimal growth 55–65°C) [1] positions it for applications requiring DNA compaction at moderately elevated temperatures where mesophilic histones would denature (Tm of mesophilic HFoB = 75°C) but where hyperthermophilic histones (Tm of HMfB = 113°C) [2] may exhibit excessive DNA affinity or reduced dynamic exchange. This intermediate thermostability niche is relevant for developing thermostable DNA-origami stabilization and in vitro synthetic biology platforms operating at 50–70°C.

Quality-Controlled Recombinant Archaeal Chromatin Assembly with Authenticated DNA-Binding Activity

The documented phenomenon of spontaneous hmtB mutations (R19I) in laboratory strains leading to loss of DNA-binding activity in recombinant HMtB [1] establishes a requirement for sequence-verified HMt1 and HMt2 subunits in commercial and academic procurement. Researchers assembling archaeal chromatin for biophysical or structural studies should source individually validated HMt1 (hmtA1 product) and HMt2 (hmtB product) with confirmed arginine at position 19 in HMtB, or work with HMt1 homodimers that are unaffected by the HMtB lineage drift [1][3].

Quote Request

Request a Quote for Hmt1 protein, Methanobacterium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.